molecular formula C12H15ClN2O4 B3897336 N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide

N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide

Cat. No. B3897336
M. Wt: 286.71 g/mol
InChI Key: DSCNBRKMPDSODO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, commonly known as CMEP, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating neuronal activity in the brain.

Mechanism of Action

CMEP is a selective antagonist of N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, meaning that it specifically blocks the activity of this receptor subtype without affecting other glutamate receptors. When this compound is activated by glutamate, it triggers a signaling cascade that can lead to changes in neuronal activity and synaptic plasticity. By blocking this compound, CMEP can modulate these processes and provide insights into the function of this receptor subtype.
Biochemical and physiological effects:
The biochemical and physiological effects of CMEP are primarily related to its ability to block this compound activity. In animal models, CMEP has been shown to reduce anxiety-like behavior, improve cognitive performance, and reduce drug-seeking behavior. These effects are thought to be mediated by changes in neuronal activity and synaptic plasticity in specific brain regions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMEP in lab experiments is its selectivity for N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide, which allows researchers to specifically target this receptor subtype without affecting other glutamate receptors. However, CMEP has some limitations as well. For example, its effects may vary depending on the dose, route of administration, and animal model used. Additionally, CMEP may have off-target effects on other receptors or enzymes, which can complicate interpretation of the results.

Future Directions

There are several future directions for research on CMEP and N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of interest is the development of more potent and selective this compound antagonists, which could have therapeutic potential for neurological disorders. Another direction is the investigation of the role of this compound in other physiological processes, such as pain perception and immune function. Finally, the use of CMEP in combination with other compounds or therapies could lead to novel treatment strategies for neurological disorders.

Scientific Research Applications

CMEP has been widely used in scientific research as a tool to study the role of N-(3-chloro-4-methoxyphenyl)-N'-(2-methoxyethyl)ethanediamide in various physiological processes. This compound has been shown to block the effects of this compound activation in animal models, leading to a better understanding of the role of this receptor subtype in learning and memory, anxiety, and addiction. CMEP has also been used to investigate the potential therapeutic benefits of targeting this compound in neurological disorders such as Parkinson's disease, schizophrenia, and fragile X syndrome.

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-18-6-5-14-11(16)12(17)15-8-3-4-10(19-2)9(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCNBRKMPDSODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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